molecular formula C15H23NO3S B14218101 1-Pyrrolidinepropanol, 2-[[(4-methylphenyl)sulfonyl]methyl]- CAS No. 826994-69-8

1-Pyrrolidinepropanol, 2-[[(4-methylphenyl)sulfonyl]methyl]-

Katalognummer: B14218101
CAS-Nummer: 826994-69-8
Molekulargewicht: 297.4 g/mol
InChI-Schlüssel: CXRMXWYBUFWATF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Pyrrolidinepropanol, 2-[[(4-methylphenyl)sulfonyl]methyl]- is a compound that belongs to the class of pyrrolidine derivatives. Pyrrolidine is a five-membered nitrogen-containing heterocycle that is widely used in medicinal chemistry due to its versatile biological activities. The compound is characterized by the presence of a pyrrolidine ring, a propanol group, and a sulfonylmethyl group attached to a 4-methylphenyl ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-Pyrrolidinepropanol, 2-[[(4-methylphenyl)sulfonyl]methyl]- typically involves the construction of the pyrrolidine ring followed by the introduction of the sulfonylmethyl group. One common method is the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like p-toluenesulfonic acid or sodium hydroxide.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity.

Analyse Chemischer Reaktionen

Types of Reactions

1-Pyrrolidinepropanol, 2-[[(4-methylphenyl)sulfonyl]methyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride to convert the sulfonyl group to a sulfide.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonylmethyl group, where nucleophiles like amines or thiols can replace the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Amines, Thiols

Major Products Formed

    Oxidation: Sulfoxides, Sulfones

    Reduction: Sulfides

    Substitution: Amino derivatives, Thiol derivatives

Wissenschaftliche Forschungsanwendungen

1-Pyrrolidinepropanol, 2-[[(4-methylphenyl)sulfonyl]methyl]- has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-Pyrrolidinepropanol, 2-[[(4-methylphenyl)sulfonyl]methyl]- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The sulfonylmethyl group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can lead to changes in cellular signaling pathways and biological responses.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Pyrrolidine-2-one: Another pyrrolidine derivative with a lactam structure.

    Pyrrolidine-2,5-diones: Compounds with two carbonyl groups in the pyrrolidine ring.

    Prolinol: A hydroxylated pyrrolidine derivative.

Uniqueness

1-Pyrrolidinepropanol, 2-[[(4-methylphenyl)sulfonyl]methyl]- is unique due to the presence of the sulfonylmethyl group attached to the 4-methylphenyl ring. This structural feature imparts distinct chemical reactivity and biological activity compared to other pyrrolidine derivatives. The combination of the pyrrolidine ring and the sulfonylmethyl group enhances its potential as a versatile scaffold in drug discovery and development.

Eigenschaften

CAS-Nummer

826994-69-8

Molekularformel

C15H23NO3S

Molekulargewicht

297.4 g/mol

IUPAC-Name

3-[2-[(4-methylphenyl)sulfonylmethyl]pyrrolidin-1-yl]propan-1-ol

InChI

InChI=1S/C15H23NO3S/c1-13-5-7-15(8-6-13)20(18,19)12-14-4-2-9-16(14)10-3-11-17/h5-8,14,17H,2-4,9-12H2,1H3

InChI-Schlüssel

CXRMXWYBUFWATF-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(C=C1)S(=O)(=O)CC2CCCN2CCCO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.